Gypenoside XVII (Gyp XVII) is a dammarane-type triterpenoid saponin predominantly found in the leaves of Panax notoginseng (Burk.) F.H., a plant widely used in traditional Chinese medicine. [] It belongs to the protopanaxadiol-type ginsenoside group, characterized by a dammarane-type triterpenoid as its aglycone. [] Gyp XVII is considered a minor ginsenoside, meaning it is found in lower concentrations than major ginsenosides like Rb1. [, , ] Despite its lower abundance, Gyp XVII has garnered significant attention in scientific research due to its potential pharmacological activities, especially its anti-inflammatory, antioxidant, and neuroprotective properties. [, , , , , , ]
Gypenoside XVII is mainly extracted from Gynostemma pentaphyllum, a climbing plant in the Cucurbitaceae family, widely used in traditional Chinese medicine. The plant is recognized for its health benefits, including enhancing longevity and boosting immunity. The biosynthesis of gypenosides, including Gypenoside XVII, occurs through a complex pathway involving various enzymes that catalyze glycosylation reactions.
Gypenoside XVII falls under the category of triterpenoid saponins. These compounds are characterized by a triterpene aglycone backbone with one or more sugar moieties attached. Gypenoside XVII specifically features multiple glucose units linked to its aglycone structure, which contributes to its solubility and biological activity.
The synthesis of Gypenoside XVII can be achieved through enzymatic transformation of Ginsenoside Rb1, another saponin found in ginseng. This process involves the selective hydrolysis of glucose moieties using specific enzymes such as recombinant glycoside hydrolase BdbglB from Bacteroides dentium. This method allows for large-scale production while maintaining the integrity of the compound.
The enzymatic conversion process begins with the incubation of Ginsenoside Rb1 with the recombinant enzyme under controlled conditions (pH 5.4, 35 °C). The reaction results in the removal of one glucose unit from the C-3 position of the aglycone, yielding Gypenoside XVII. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor and confirm the transformation process.
The molecular formula of Gypenoside XVII is , with a molecular weight of approximately 946 g/mol. Its structure consists of a dammarane-type triterpene skeleton with several glucose residues attached at specific positions.
The structural analysis reveals that Gypenoside XVII has three glucose units: two attached at the C-20 position and one at the C-3 position of the aglycone. This unique arrangement distinguishes it from other related ginsenosides.
Gypenoside XVII undergoes various chemical reactions typical for glycosides, including hydrolysis and oxidation. The primary reaction of interest is its enzymatic conversion from Ginsenoside Rb1, involving hydrolytic cleavage facilitated by specific glycosidases.
During hydrolysis, water molecules are used to cleave glycosidic bonds between glucose units and the aglycone. The reaction conditions are optimized to enhance enzyme activity and yield, ensuring that by-products are minimized.
Gypenoside XVII exhibits its biological effects through multiple mechanisms. It modulates signaling pathways involved in inflammation and oxidative stress response. For instance, it enhances mitochondrial autophagy via activation of pathways like SIRT1-FOXO3A and Hif-1α-BNIP3 during ischemic events.
Research indicates that Gypenoside XVII significantly reduces neuronal apoptosis and oxidative damage in models of cerebral ischemia/reperfusion injury. It regulates synaptic glutamate release, thereby protecting neurons from excitotoxicity associated with excessive glutamate levels.
Gypenoside XVII appears as a white to off-white powder with good solubility in water due to its glycosidic nature. It is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
The compound exhibits significant antioxidant activity and anti-inflammatory properties. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.
Gypenoside XVII has numerous applications in scientific research and potential therapeutic uses:
Chronic stress-induced neuroinflammation is a critical pathophysiological component in major depressive disorder. GP-17 demonstrates significant antidepressant-like effects in rodent models of chronic unpredictable mild stress (CUMS), as evidenced by behavioral improvements in forced swimming, tail suspension, and sucrose preference tests [2]. These effects are mechanistically distinct from conventional antidepressants, primarily through targeting neuroinflammatory cascades within the prefrontal cortex.
The complement system, particularly the C3/C3aR axis, plays a pivotal role in stress-induced neuroinflammation and subsequent synaptic damage. In CUMS models, GP-17 (10-50 mg/kg daily administration) significantly suppresses the expression of complement component C3 and its receptor C3aR in the prefrontal cortex [2]. This inhibition disrupts the downstream activation cascade of signal transducer and activator of transcription 3 (STAT3), a transcription factor that promotes pro-inflammatory cytokine production. Phosphorylation of STAT3 (Tyr705) is markedly reduced by GP-17 treatment, leading to decreased transcription and release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) [2]. This pathway modulation represents a novel therapeutic mechanism, as conventional antidepressants typically lack direct complement-targeting effects. The C3/C3aR/STAT3 axis inhibition correlates with reduced neuronal apoptosis and improved synaptic plasticity markers, providing a molecular basis for GP-17's behavioral efficacy.
Table 1: Molecular Pathways Modulated by GP-17 in Depression Models
Target Pathway | Biological Effect | Functional Outcome |
---|---|---|
Complement C3 Expression | ↓ 60-70% reduction in cortical C3 mRNA | Reduced inflammatory cascade initiation |
C3aR Activation | ↓ 55% receptor binding affinity | Disrupted microglial chemotaxis |
STAT3 Phosphorylation | ↓ 75% reduction in p-STAT3 (Tyr705) | Suppressed IL-6/TNF-α production |
Serum Corticosterone | ↓ 40-50% normalization of HPA axis hyperactivity | Attenuated stress response |
Microglial-mediated synaptic pruning represents a crucial mechanism linking neuroinflammation to depression pathophysiology. GP-17 exerts profound inhibitory effects on microglial activation in the prefrontal cortex of CUMS-exposed mice, reducing morphological transformation to the activated state by approximately 50% [2]. This suppression directly correlates with the preservation of synaptic structures, particularly PSD-95-positive postsynaptic densities. Mechanistically, by inhibiting C3aR signaling, GP-17 prevents excessive microglial engulfment of synaptic elements—a process quantified through colocalization analysis showing 60% reduction in microglial-synaptic contacts [2]. This preservation of synaptic architecture functionally translates to improved neuronal connectivity and neurotransmission efficiency. Additionally, GP-17 modulates synaptic protein expression, preventing stress-induced downregulation of synaptophysin and neuroligin-1. The compound's dual action on both inflammatory signaling and structural plasticity distinguishes it from monoamine-focused antidepressants, positioning it as a promising neuroimmunomodulatory agent for treatment-resistant depression.
Excitotoxicity, characterized by excessive glutamate release and subsequent neuronal damage, underlies numerous neurological disorders. GP-17 demonstrates significant neuroprotective effects against glutamate excitotoxicity through presynaptic modulation in cortical neurons.
Voltage-gated calcium channels (VGCCs) mediate depolarization-induced glutamate exocytosis. In purified rat cortical synaptosomes, GP-17 (IC₅₀ = 16 μM) concentration-dependently inhibits glutamate release evoked by the potassium channel blocker 4-aminopyridine [9]. This inhibition is critically dependent on extracellular Ca²⁺, as chelation with EGTA abolishes GP-17's effects. Pharmacological dissection using selective channel antagonists reveals that GP-17 specifically targets N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels. Pretreatment with ω-conotoxin GVIA (N-type blocker) or ω-agatoxin IVA (P/Q-type blocker) occludes GP-17's inhibitory action, confirming channel specificity [9]. Electrophysiological recordings demonstrate 65-70% reduction in calcium currents through these channels, directly linking channel modulation to reduced vesicular glutamate release. This calcium channel selectivity is noteworthy, as L-type channels remain unaffected, potentially minimizing cardiovascular side effects associated with broader calcium channel blockers.
Beyond direct calcium channel modulation, GP-17 regulates presynaptic signaling cascades controlling glutamate exocytosis. The compound significantly reduces protein kinase A (PKA) activity in cortical synaptosomes, decreasing phosphorylation of its key substrates: synapsin I (Ser62/67) and SNAP-25 (Ser187) [9]. These phosphorylation events normally facilitate synaptic vesicle mobilization and SNARE complex assembly. Inhibition of PKA with KT5720 mimics GP-17's effects, while PKA activators (e.g., forskolin) counteract its suppression of glutamate release. Functionally, GP-17 reduces vesicular release probability by 45%, as measured by FM1-43 dye destaining assays [9]. In kainic acid (KA)-induced excitotoxicity models, GP-17 pretreatment (10 mg/kg, i.p.) prevents seizures and cortical neuronal death by maintaining physiological glutamate levels. This normalization involves multifaceted regulation: downregulating presynaptic glutamate transporters (VGLUT1), synthesis enzymes (glutaminase), and postsynaptic NMDA receptor subunits (GluN2A/B), while upregulating metabolic enzyme glutamate dehydrogenase [9]. This comprehensive approach to glutamate homeostasis highlights GP-17's potential in stroke, epilepsy, and neurodegenerative disorders.
Table 2: GP-17's Effects on Glutamatergic Parameters in Excitotoxicity Models
Parameter | In Vitro Effect | In Vivo (KA Model) Effect |
---|---|---|
4-AP-induced glutamate release | ↓ 70% inhibition at 20 μM GP-17 | Not applicable |
PKA activity | ↓ 65% phospho-PKA substrate reduction | ↓ 50% cortical PKA activity |
Vesicular release probability | ↓ 45% FM1-43 destaining rate | Preserved synaptic ultrastructure |
VGLUT1 expression | Not measured | ↓ 60% normalization to baseline |
Neuronal survival post-KA | Not measured | ↑ 80% vs. KA-only controls |
Spinal cord injury (SCI) involves primary mechanical damage followed by secondary injury processes, including inflammation, apoptosis, and neuronal dysfunction. GP-17 demonstrates multifaceted protection in SCI models, significantly improving functional recovery assessed by Basso, Beattie, and Bresnahan (BBB) locomotor rating scores [3] [7].
MicroRNA-21 (miR-21) serves as a critical regulator in SCI pathophysiology. Following SCI in mice, miR-21 expression is significantly downregulated in spinal cord tissue, contributing to secondary damage. GP-17 treatment (10-50 mg/kg/day) upregulates miR-21 expression by 3.5-fold compared to untreated SCI controls [3] [7]. Bioinformatics analysis and luciferase reporter assays confirm phosphatase and tensin homolog (PTEN) as a direct target of miR-21. GP-17-induced miR-21 overexpression reduces PTEN mRNA and protein levels by 60-70%, subsequently activating the pro-survival AKT/mTOR pathway. This activation is evidenced by increased phosphorylation of AKT (Ser473) and mTOR (Ser2448), along with downstream effectors like p70S6K [7]. The functional significance is demonstrated by antagomir-21 (miR-21 inhibitor) administration, which abolishes GP-17's protective effects on locomotor recovery and pathway activation. Notably, the AKT/mTOR axis regulates autophagy, protein synthesis, and metabolic homeostasis in neurons, positioning miR-21 as a central mediator of GP-17's neurorestorative properties after SCI.
SCI-induced neuronal apoptosis involves mitochondrial dysfunction and caspase activation. GP-17 treatment significantly reduces apoptotic cell death in the injured spinal cord, demonstrated by 65% decrease in TUNEL-positive cells and 60% reduction in cleaved caspase-3 expression [3] [7]. This anti-apoptotic effect correlates with Bcl-2 family protein modulation: increased anti-apoptotic Bcl-2 expression and decreased pro-apoptotic Bax levels. Concurrently, GP-17 exerts potent anti-inflammatory actions within the injured spinal microenvironment. ELISA analyses reveal 50-70% reductions in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in spinal cord tissue homogenates [7]. This cytokine suppression is associated with inhibited microglial activation and neutrophil infiltration, reducing neuroinflammation-mediated tissue damage. Histopathological assessments confirm that GP-17 attenuates spinal cord edema, lesion volume, and tissue necrosis. The combined anti-apoptotic and anti-inflammatory actions synergistically contribute to axonal preservation and remyelination, facilitating functional recovery. These multi-targeted mechanisms distinguish GP-17 from single-pathway approaches currently under investigation for SCI.
Table 3: GP-17's Neuroprotective Effects in Spinal Cord Injury Models
Pathological Process | Key Biomarkers | GP-17-Induced Modulation |
---|---|---|
miR-21/PTEN/AKT/mTOR | ||
miR-21 expression | ↓ post-SCI | ↑ 3.5-fold vs. SCI controls |
PTEN protein level | ↑ post-SCI | ↓ 65% |
p-AKT/AKT ratio | ↓ post-SCI | ↑ 2.8-fold |
Apoptosis Regulation | ||
Cleaved caspase-3 | ↑ post-SCI | ↓ 60% |
Bcl-2/Bax ratio | ↓ post-SCI | ↑ 3.0-fold |
Inflammatory Response | ||
TNF-α concentration | ↑ post-SCI | ↓ 70% |
IL-6 concentration | ↑ post-SCI | ↓ 65% |
Microglial activation | ↑ post-SCI | ↓ 50% Iba-1+ cells |
Comprehensive List of Gypenosides Mentioned
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0